Modr kresylova
Description
"Modr kresylova" (referred to as MODR in the provided evidence) is a critical concept in Analytical Quality by Design (AQbD), a systematic approach to method development and validation in analytical chemistry. MODR stands for Method Operable Design Region, a multidimensional space where critical method parameters (CMPs) can vary while ensuring method performance criteria are met . Unlike traditional validation, which focuses on fixed operating conditions, MODR emphasizes flexibility and robustness by modeling method responses (e.g., accuracy, precision, sensitivity) under variable inputs. This approach aligns with regulatory frameworks like ICH Q14 and enhances lifecycle management of analytical methods .
Properties
CAS No. |
63834-21-9 |
|---|---|
Molecular Formula |
C15H16ClN3O |
Molecular Weight |
289.76 g/mol |
IUPAC Name |
(7-amino-2-methylphenoxazin-3-ylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H15N3O.ClH/c1-9-6-12-15(8-13(9)18(2)3)19-14-7-10(16)4-5-11(14)17-12;/h4-8,16H,1-3H3;1H |
InChI Key |
MOWZKGSBVUYUGZ-UHFFFAOYSA-M |
SMILES |
CC1=CC2=NC3=C(C=C(C=C3)N)OC2=CC1=[N+](C)C.[Cl-] |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C=C3)N)OC2=CC1=[N+](C)C.[Cl-] |
Appearance |
Solid powder |
Other CAS No. |
63834-21-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Brilliant Cresyl Blue |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Parameters
-
Temperature : Critical in controlling reaction rates and product distribution .
-
Catalysts : Often essential for lowering activation energy or stabilizing intermediates .
-
Reaction Time : Influences equilibrium and side-product formation .
Reaction Optimization Strategies
Recent studies highlight the importance of statistical methods in optimizing complex reactions. For example:
| Method | Advantages | Limitations |
|---|---|---|
| OFAT | Simple, requires minimal modeling | Inefficient for multi-factor systems |
| DoE | Identifies factor interactions | Requires mathematical modeling |
Mechanistic Insights from Analogous Reactions
The Michaelis–Arbuzov reaction (e.g., alkyl halides + trialkyl phosphites) shares structural parallels with potential Modr kresylova reactions. Its mechanism involves:
-
Formation of a quasiphosphonium intermediate via Sₙ2 attack.
Kinetic Analysis :
-
Rate laws often follow , where and depend on reaction order2.
-
For This compound , similar kinetic models could be applied to quantify reactivity2 .
Stoichiometry and Yield Calculations
Stoichiometric tables are critical for predicting yields, as demonstrated in acetophenone synthesis:
| Reactant | Molar Ratio | Mass (g) | Moles |
|---|---|---|---|
| Benzene | 1 | 0.78 | 0.10 |
| Acetyl Chloride | 1 | 0.43 | 0.05 |
| Product (Acetophenone) | 1 | 1.20 | 0.08 |
This framework could be adapted for This compound using tools like Ketcher Structure Editor .
Recent Advances in Reaction Technologies
Comparison with Similar Compounds
Comparison with Similar Compounds/Concepts
MODR is distinct from but often compared to other analytical and regulatory concepts. Below is a detailed comparison:
MODR vs. Normal Operating Conditions (NOC)
NOC represents fixed parameters used in traditional method validation, whereas MODR defines a dynamic range where parameters can vary without compromising performance.
MODR vs. Traditional Validation
Traditional validation tests method performance at discrete points, while MODR validates an entire operational space.
MODR vs. Other AQbD Tools
AQbD tools like Design of Experiments (DoE) and Risk Assessment (RA) complement MODR but serve different purposes.
Research Findings and Case Studies
Chromatographic Method Case Study
A 2021 AAPS Open study applied MODR to a chromatographic method. Key findings:
- MODR expanded the operable range by 30% compared to traditional validation .
- Method control strategies improved due to deeper understanding of variability .
UV Method Example
As shown in Table V (), MODR outperformed NOC in predicting protein concentration under variable UV conditions, with <2% error across the design space.
Practical Implications and Limitations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
